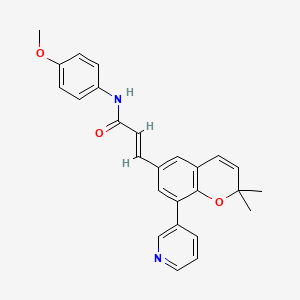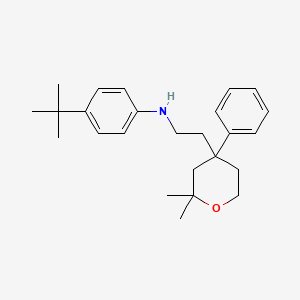
Hif-1|A-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hif-1|A-IN-7 is a compound known for its role as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α). Hypoxia-inducible factor 1 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including cancer progression, angiogenesis, and metabolic reprogramming .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hif-1|A-IN-7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Hif-1|A-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hif-1|A-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of hypoxia-inducible factor 1 alpha inhibitors.
Biology: Employed in research to understand the role of hypoxia-inducible factor 1 alpha in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where hypoxia-inducible factor 1 alpha plays a critical role in tumor growth and survival.
Wirkmechanismus
Hif-1|A-IN-7 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 alpha. This inhibition occurs through the binding of this compound to the hypoxia-inducible factor 1 alpha protein, preventing its interaction with DNA and subsequent transcriptional activation of target genes. The molecular targets and pathways involved include the hypoxia-inducible factor 1 alpha signaling pathway, which regulates various genes involved in oxygen homeostasis, angiogenesis, and metabolic adaptation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Hif-1|A-IN-7 include:
Ganetespib: A heat shock protein 90 (HSP90) inhibitor that also affects hypoxia-inducible factor 1 alpha signaling.
Topotecan: A topoisomerase inhibitor with activity against hypoxia-inducible factor 1 alpha.
PX-478: A direct inhibitor of hypoxia-inducible factor 1 alpha with potential anti-cancer properties.
Uniqueness
This compound is unique in its specific mechanism of action and high potency as a hypoxia-inducible factor 1 alpha inhibitor. Its ability to selectively target hypoxia-inducible factor 1 alpha makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H24N2O3 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(E)-3-(2,2-dimethyl-8-pyridin-3-ylchromen-6-yl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H24N2O3/c1-26(2)13-12-19-15-18(16-23(25(19)31-26)20-5-4-14-27-17-20)6-11-24(29)28-21-7-9-22(30-3)10-8-21/h4-17H,1-3H3,(H,28,29)/b11-6+ |
InChI-Schlüssel |
VPBJTGMLEJTSEK-IZZDOVSWSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)





![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)



